molecular formula C20H23BO4 B581620 Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate CAS No. 1256358-85-6

Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate

Cat. No. B581620
M. Wt: 338.21
InChI Key: WHJJVEIJHJEWDK-UHFFFAOYSA-N
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Description

“Methyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carboxylate” is a chemical compound. It is often used in the field of medicine and as a chemical intermediate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.11, a density of 1.08±0.1 g/cm3 (Predicted), a melting point of 77-81°C (lit.), a boiling point of 355.6±25.0 °C (Predicted), a flash point of 194.3°C, and a vapor pressure of 4.88E-07mmHg at 25°C .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The outcome of this process is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : This compound can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Results : The outcome of this process is not specified in the source .
  • Synthesis of Conjugated Copolymers

    • Field : Polymer Chemistry
    • Application : This compound can be used in the synthesis of intermediates for generating conjugated copolymers .
    • Results : The outcome of this process is the generation of conjugated copolymers .
  • Synthesis, Optical, and Electrochemical Properties of Novel Copolymers

    • Field : Material Science
    • Application : This compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Results : The outcome of this process is not specified in the source .
  • Borylation of Arenes

    • Field : Organic Chemistry
    • Application : 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be used as a reagent to borylate arenes .
    • Results : The outcome of this process is the formation of borylated arenes .
  • Preparation of Fluorenylborolane

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
    • Results : The outcome of this process is the generation of fluorenylborolane .
  • Borylation of Arenes

    • Field : Organic Chemistry
    • Application : 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be used as a reagent to borylate arenes .
    • Results : The outcome of this process is the formation of borylated arenes .
  • Preparation of Fluorenylborolane

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
    • Results : The outcome of this process is the generation of fluorenylborolane .

Safety And Hazards

This compound should be handled with care to avoid direct contact with skin and eyes. In case of contact, it should be washed off immediately with plenty of water and medical help should be sought. It should be stored in a sealed container, away from oxygen, heat sources, and strong oxidizers . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-11-9-14(10-12-17)15-7-6-8-16(13-15)18(22)23-5/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJJVEIJHJEWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681914
Record name Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate

CAS RN

1256358-85-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
M Rickhaus, LM Bannwart, O Unke… - European Journal of …, 2015 - Wiley Online Library
This paper highlights a new concept on how to induce chirality in a hexaphenyl Geländer‐type system. Bridging a terphenyl backbone with a considerably longer benzyl ether oligomer …

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